

Spectroscopic Profile of 3-Ethyl-3-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-3-pentanol**

Cat. No.: **B146929**

[Get Quote](#)

Introduction

3-Ethyl-3-pentanol (CAS No: 597-49-9), also known as triethylcarbinol, is a tertiary heptyl alcohol with significant applications in chemical synthesis and as a solvent. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and industrial settings. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-ethyl-3-pentanol**, complete with experimental protocols and visual representations of spectroscopic principles.

Data Presentation

The spectroscopic data for **3-ethyl-3-pentanol** is summarized in the following tables, providing a clear and concise reference for researchers and scientists.

Table 1: Predicted ^1H NMR Spectroscopic Data for 3-Ethyl-3-pentanol

Due to the symmetrical nature of **3-ethyl-3-pentanol**, $((\text{CH}_3\text{CH}_2)_3\text{COH})$, the three ethyl groups are chemically equivalent. This results in a simplified ^1H NMR spectrum.

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₃ (Methyl)	~ 0.9	Triplet (t)	9H
-CH ₂ - (Methylene)	~ 1.5	Quartet (q)	6H
-OH (Hydroxyl)	Variable (typically 1-3)	Singlet (s, broad)	1H

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 3-Ethyl-3-pentanol

The proton-decoupled ^{13}C NMR spectrum is also simplified due to the molecule's symmetry.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
-CH ₃ (Methyl)	~ 8
-CH ₂ - (Methylene)	~ 33
C-OH (Quaternary Carbon)	~ 75

Table 3: Infrared (IR) Spectroscopic Data for 3-Ethyl-3-pentanol

The following characteristic absorption bands are observed in the IR spectrum of **3-ethyl-3-pentanol**.^[1]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~ 3400 (broad)	O-H stretch	Alcohol (-OH)
2965, 2878	C-H stretch	Alkane (-CH ₃ , -CH ₂ -)
1460	C-H bend	Alkane (-CH ₂ -)
1380	C-H bend	Alkane (-CH ₃)
~ 1150	C-O stretch	Tertiary Alcohol (C-OH)

Table 4: Mass Spectrometry (MS) Data for 3-Ethyl-3-pentanol

The mass spectrum is characterized by the molecular ion and prominent fragment ions resulting from alpha-cleavage.[\[2\]](#)

m/z	Relative Intensity	Proposed Fragment
116	Low	[M] ⁺ , Molecular Ion
87	High	[M - CH ₂ CH ₃] ⁺
59	Base Peak	[M - CH ₂ CH ₃ - C ₂ H ₄] ⁺ or [(CH ₃ CH ₂) ₂ COH] ⁺
43	Moderate	[C ₃ H ₇] ⁺
29	High	[CH ₂ CH ₃] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of **3-ethyl-3-pentanol**.

Materials:

- **3-Ethyl-3-pentanol** (high purity)

- Deuterated chloroform (CDCl₃)

- NMR tubes (5 mm)

- Pipettes

- Vortex mixer

Procedure:

- Sample Preparation:

- For ¹H NMR, accurately weigh approximately 10-20 mg of **3-ethyl-3-pentanol** and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

- For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6 mL of CDCl₃ is recommended.

- Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

- Sample Transfer:

- Using a pipette, transfer the solution into a 5 mm NMR tube.

- Ensure the liquid height in the tube is approximately 4-5 cm.

- Instrument Setup:

- Insert the NMR tube into the spectrometer's spinner turbine.

- Lock the spectrometer on the deuterium signal of the CDCl₃.

- Shim the magnetic field to achieve optimal homogeneity.

- Data Acquisition:

- Acquire the ^1H NMR spectrum, typically using a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **3-ethyl-3-pentanol**.

Materials:

- **3-Ethyl-3-pentanol**
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol or acetone for cleaning

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application:
 - Place a single drop of **3-ethyl-3-pentanol** directly onto the center of the ATR crystal.
- Data Acquisition:
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

- Cleaning:
 - After the measurement, thoroughly clean the ATR crystal with a solvent-dampened tissue.

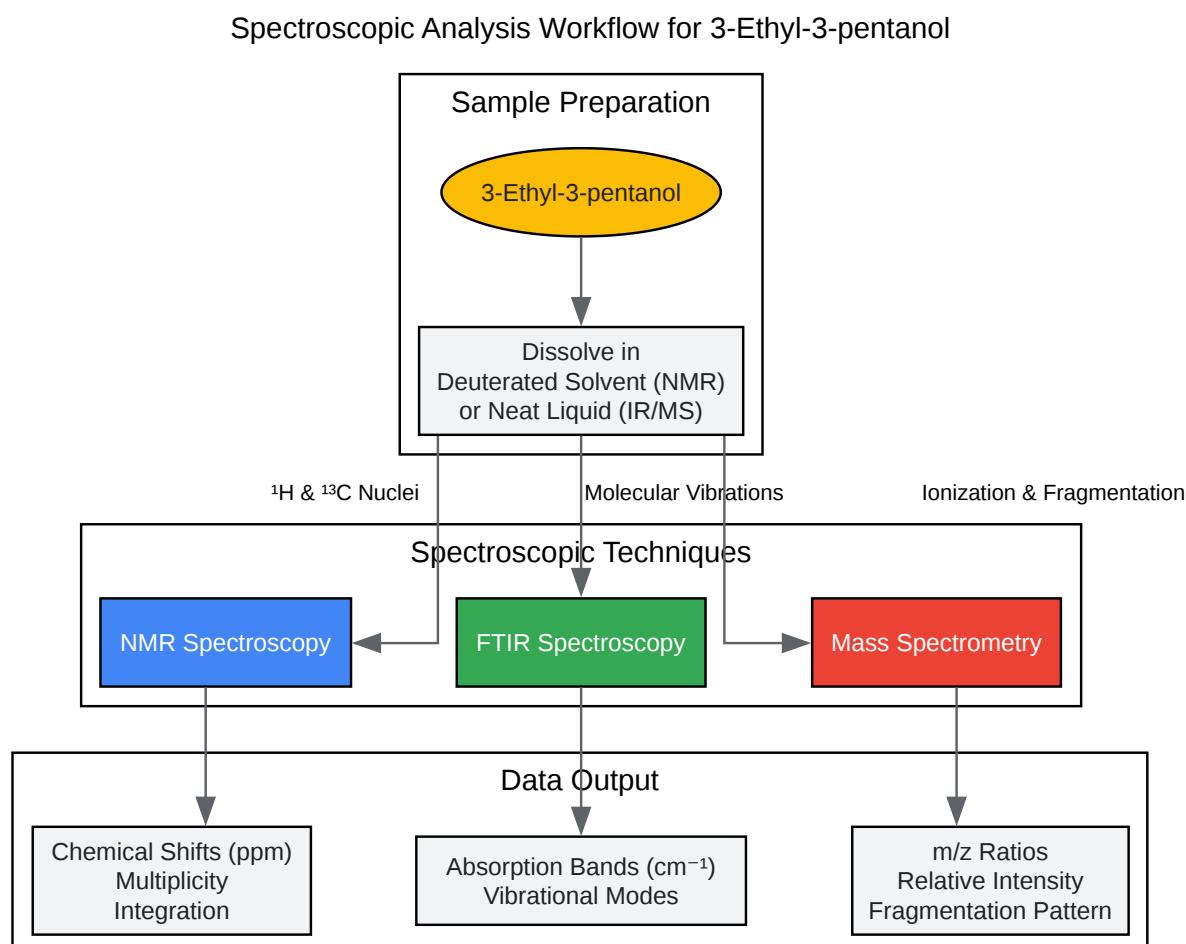
Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of **3-ethyl-3-pentanol**.

Materials:

- **3-Ethyl-3-pentanol**
- Gas chromatograph-mass spectrometer (GC-MS) system
- Microsyringe

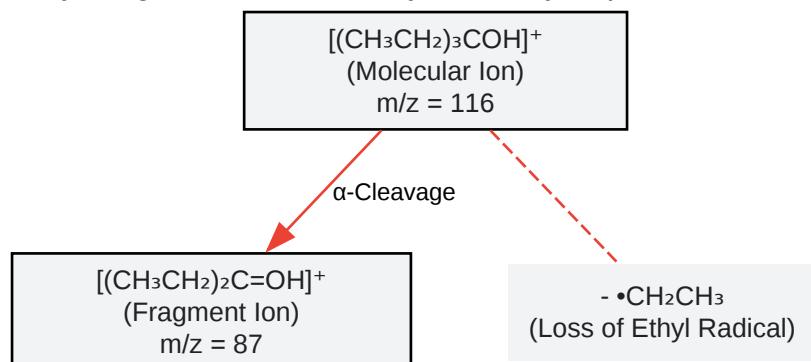
Procedure:


- Sample Introduction:
 - A dilute solution of **3-ethyl-3-pentanol** in a volatile solvent (e.g., dichloromethane or ether) is prepared.
 - Using a microsyringe, a small volume (typically 1 μ L) of the solution is injected into the GC inlet. The GC will separate the analyte from the solvent and introduce it into the mass spectrometer.
- Ionization:
 - In the ion source, the vaporized **3-ethyl-3-pentanol** molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

- Detection:

- The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Mandatory Visualization


The following diagrams illustrate key concepts related to the spectroscopic analysis of **3-ethyl-3-pentanol**.

[Click to download full resolution via product page](#)

Caption: Workflow of spectroscopic analysis for **3-ethyl-3-pentanol**.

Primary Fragmentation Pathway of 3-Ethyl-3-pentanol in EI-MS

[Click to download full resolution via product page](#)

Caption: Alpha-cleavage fragmentation of **3-ethyl-3-pentanol** in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-3-pentanol(597-49-9) MS spectrum [chemicalbook.com]
- 2. 3-Pentanol, 3-ethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethyl-3-pentanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146929#3-ethyl-3-pentanol-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com